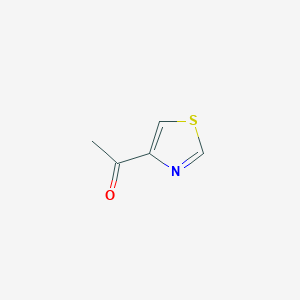

1-(Thiazol-4-yl)ethanone

描述

Historical Context and Discovery

The compound this compound belongs to the thiazole family, a class of heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. Thiazoles have been studied extensively since their discovery due to their biological and chemical significance. While specific historical records on the discovery of this compound are limited, it is recognized as a derivative of thiazole that has been characterized and cataloged in chemical databases since at least 2005, with ongoing modifications and research documented up to 2025.

Significance in Heterocyclic Chemistry

This compound holds importance in heterocyclic chemistry because the thiazole ring is a privileged scaffold known for its versatility in synthetic and medicinal chemistry. The presence of the acetyl group at the 4-position introduces a reactive carbonyl functionality, which can participate in various chemical transformations, making it a valuable intermediate in organic synthesis. Thiazole derivatives are widely studied for their role in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and structural properties.

Positional Isomerism in Acetylthiazole Chemistry

Acetylthiazoles exhibit positional isomerism based on the location of the acetyl substituent on the thiazole ring. In this compound, the acetyl group is attached at the 4-position of the thiazole ring. This contrasts with its positional isomer 2-acetylthiazole, where the acetyl group is bonded at the 2-position. Positional isomerism significantly influences the compound's chemical reactivity, physical properties, and biological activity. For example, the electronic distribution and steric environment around the acetyl group differ between these isomers, affecting their interaction with biological targets and synthetic utility.

| Compound Name | Position of Acetyl Group | Molecular Formula | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 4-position | C5H5NOS | 38205-66-2 | ~111.16 |

| 2-Acetylthiazole | 2-position | C5H5NOS | 693-06-7 | ~111.16 |

Relationship to 2-Acetylthiazole and Other Thiazole Derivatives

This compound is closely related to 2-acetylthiazole and other thiazole derivatives, which differ mainly in the position of substitution on the thiazole ring or the nature of substituents attached. Both this compound and 2-acetylthiazole share the same molecular formula but differ in their structural arrangement, resulting in distinct chemical and physical properties. Other thiazole derivatives may include additional functional groups such as amino, ethyl, or phenyl substituents, which further diversify their chemical behavior and applications. For example, 1-(4-ethyl-1,3-thiazol-2-yl)ethanone and 1-(2-amino-1,3-thiazol-4-yl)ethanone represent functionalized variants with increased molecular complexity and potential biological relevance.

| Derivative Name | Key Substituent(s) | Molecular Formula | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Acetyl at 4-position | C5H5NOS | 38205-66-2 | ~111.16 |

| 2-Acetylthiazole | Acetyl at 2-position | C5H5NOS | 693-06-7 | ~111.16 |

| 1-(4-Ethyl-1,3-thiazol-2-yl)ethanone | Ethyl at 4-position, acetyl at 2 | C7H9NOS | 144093-87-8 | 155.22 |

| 1-(2-Amino-1,3-thiazol-4-yl)ethanone | Amino at 2-position | C13H18N2O | 60283-14-9 | 218.30 |

These derivatives illustrate the chemical diversity achievable within the thiazole family, enabling tailored synthesis for specific research and industrial applications. The acetylthiazole moiety, including this compound, serves as a key building block in the design of pharmacophores and bioactive molecules due to its adaptable chemistry and heterocyclic framework.

属性

IUPAC Name |

1-(1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4(7)5-2-8-3-6-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCLFBXGJZQZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391676 | |

| Record name | 1-(Thiazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38205-66-2 | |

| Record name | 1-(Thiazol-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38205-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Thiazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-thiazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hantzsch Thiazole Synthesis and Bromination Approach

One common approach to synthesize thiazole derivatives such as this compound involves the Hantzsch thiazole synthesis, which typically reacts α-haloketones with thioamides or thiourea derivatives. For example, bromination of thiazole precursors can yield 2-bromo-1-thiazol-4-yl-ethanone hydrobromide, which can be further manipulated to obtain this compound or its derivatives.

- Reaction conditions: Bromination is usually performed under controlled temperature (0–25°C) with stoichiometric amounts of brominating agents to minimize side reactions.

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel with ethyl acetate/hexane eluents) is employed to achieve high purity.

- Characterization: Confirmation by melting point, HPLC, NMR, and IR spectroscopy is standard to verify the ketone and thiazole functionalities.

Cyclization Using Thiourea and α,β-Unsaturated Carbonyl Compounds

Another well-documented method involves the reaction of thiourea derivatives with α,β-unsaturated carbonyl compounds or dialkyl acetylenedicarboxylates under reflux in ethanol. This method facilitates the formation of the thiazole ring via cyclization.

- Procedure: Thiourea (or substituted thioureas) is added to dialkyl acetylenedicarboxylate in ethanol and refluxed for about 30 minutes.

- Workup: After reaction completion (monitored by TLC), water is added, and the precipitated product is filtered, dried, and recrystallized.

- Yields: This method generally provides good yields of thiazole derivatives, including this compound analogs.

- Spectroscopic confirmation: IR, ¹H NMR, ¹³C NMR, and mass spectrometry confirm the structure.

Catalytic Hydrogenation and Subsequent Coupling

In more complex synthetic schemes, this compound derivatives are prepared via multi-step processes involving catalytic hydrogenation of precursor compounds followed by coupling with 2-aminothiazol-4-acetic acid or related intermediates.

- Solvents: Common solvents include tetrahydrofuran (THF), 2-methyl THF, acetonitrile, and toluene.

- Catalysts: Suitable hydrogenation catalysts (e.g., Pd/C) are used under controlled conditions.

- Reaction scale: This method is adaptable for industrial scale synthesis with solvent volumes ranging from 1 to 3 times the reactant volume.

- Outcome: This approach yields pure this compound derivatives with high stereochemical and chemical purity.

Reaction Conditions and Optimization

| Method | Key Reagents | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination of thiazole precursors | α-Haloketones, brominating agents | Ethanol, DMSO | 0–25°C | 1–4 hours | 70–85 | Control of stoichiometry critical |

| Cyclization with thiourea | Thiourea, dialkyl acetylenedicarboxylate | Ethanol | Reflux (~78°C) | 30 minutes | 75–90 | TLC monitoring recommended |

| Catalytic hydrogenation + coupling | Hydrogenation catalyst, 2-aminothiazol-4-acetic acid | THF, acetonitrile | Room temp to reflux | Several hours | 80–95 | Suitable for scale-up, solvent choice important |

Analytical Techniques for Confirmation

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR shows characteristic thiazole proton signals around δ 8.5–9.0 ppm.

- ¹³C NMR confirms the ketone carbonyl carbon at δ ~190–200 ppm.

- Infrared Spectroscopy (IR):

- Strong absorption near 1700 cm⁻¹ confirms the ketone group.

- C–Br stretches (if brominated intermediates are involved) appear around 550–650 cm⁻¹.

- Mass Spectrometry (MS):

- Molecular ion peaks correspond to the expected molecular weight of this compound or its derivatives.

- Chromatography:

Industrial and Scale-Up Considerations

- Continuous flow reactors and automated systems improve reaction control, yield, and purity in industrial settings.

- Solvent selection is critical for reaction efficiency and environmental considerations; THF and ethanol are preferred solvents.

- Storage: The compound should be stored in airtight, light-resistant containers at 2–8°C under inert atmosphere to prevent degradation.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Yield | Scale Suitability |

|---|---|---|---|---|

| Bromination of thiazole precursors | Straightforward, well-studied | Requires careful control of bromination | 70–85% | Lab and industrial |

| Cyclization with thiourea derivatives | Good yields, simple reagents | Limited to certain thiourea substrates | 75–90% | Lab scale |

| Catalytic hydrogenation + coupling | High purity, scalable | Multi-step, requires catalysts | 80–95% | Industrial scale |

化学反应分析

1-(Thiazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

1-(Thiazol-4-yl)ethanone has been extensively studied for its antimicrobial and anticancer properties. The thiazole ring structure is known to enhance the biological activity of compounds, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, a study highlighted that certain derivatives showed significant antibacterial effects, suggesting their potential as new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Various studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. In vitro assays have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Case Study 1: Anticancer Activity

A study published in the journal European Journal of Medicinal Chemistry investigated the anticancer potential of thiazole derivatives synthesized from this compound. The results indicated that several compounds exhibited cytotoxic effects on liver hepatocellular carcinoma cells (HepG2), outperforming traditional chemotherapeutics like methotrexate in selectivity index values .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the synthesis of thiazole-based compounds derived from this compound, which were tested against a range of microbial strains. The findings revealed that some derivatives displayed significant antimicrobial activity, particularly against resistant bacterial strains. This study underscores the compound's potential as a lead structure for developing new antibiotics .

Materials Science Applications

In addition to its medicinal applications, this compound is being explored in materials science for its electronic and optical properties. Research has indicated that compounds containing thiazole rings can be utilized in the development of novel materials with specific functionalities, such as sensors and organic light-emitting diodes (OLEDs) .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against MRSA and other pathogens |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Materials Science | Novel materials | Potential use in sensors and OLEDs |

作用机制

The mechanism of action of 1-(Thiazol-4-yl)ethanone and its derivatives involves interactions with various molecular targets and pathways. These compounds can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways . For example, some thiazole derivatives inhibit matrix metalloproteinases, kinases, and anti-apoptotic proteins, contributing to their anticancer activity .

相似化合物的比较

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1-(Thiazol-4-yl)ethanone but differ in substituents or heteroatom composition, leading to distinct physicochemical and biological properties:

Physicochemical Properties

- Lipophilicity: Phenyl-substituted derivatives (e.g., 1-(2-Phenyl-1,3-thiazol-4-yl)ethanone) exhibit higher logP values compared to methyl-substituted analogues, enhancing membrane permeability .

- Solubility: Methyl groups (e.g., 1-(2-Methylthiazol-4-yl)ethanone) improve aqueous solubility, making them favorable for drug formulations .

- Thermal Stability : Thiazole derivatives generally show higher thermal stability than oxazoles due to sulfur’s polarizability .

Stability and Reactivity

- Thiazole vs. Oxazole : Thiazoles exhibit greater chemical stability and electrophilic substitution reactivity compared to oxazoles due to sulfur’s electron-donating effects .

- Substituent Effects : Electron-withdrawing groups (e.g., acetyl) deactivate the thiazole ring, while electron-donating groups (e.g., methyl) enhance reactivity towards alkylation or acylation .

生物活性

1-(Thiazol-4-yl)ethanone is an organic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that thiazole derivatives, including this compound, possess significant antimicrobial properties against various bacterial and fungal strains .

- Anticancer Properties : Research indicates that this compound can induce cytotoxic effects in cancer cell lines. For instance, derivatives of thiazole have been evaluated for their ability to inhibit tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest .

- Anticonvulsant Effects : Some derivatives have demonstrated anticonvulsant activity, with specific analogues showing effective protection in seizure models .

The biological activity of this compound is attributed to its interaction with multiple molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways related to cancer progression and inflammation .

- Cell Signaling Modulation : It has been shown to affect cellular signaling pathways, potentially altering the proliferation and survival of various cell types .

Table 1: Summary of Biological Activities

Table 2: Case Studies on Anticancer Activity

| Study Reference | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| MCF-7 | 10 | Induced apoptosis | |

| HeLa | 15 | Cell cycle arrest at G2/M phase | |

| A549 (Lung cancer) | 12 | Significant reduction in viability |

Case Studies

- Antimicrobial Study : In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound showed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

- Anticancer Research : A recent investigation into the anticancer properties revealed that derivatives of this compound exhibited potent cytotoxicity against several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .

- Anticonvulsant Activity : In animal models, certain thiazole-based compounds derived from this compound demonstrated anticonvulsant effects comparable to established medications like ethosuximide. These findings suggest a promising avenue for developing new treatments for epilepsy .

常见问题

What are the optimized synthetic protocols for preparing 1-(Thiazol-4-yl)ethanone derivatives with high purity?

Basic Research Focus

A common approach involves condensation reactions between substituted thiazole precursors and carbonyl-containing reagents. For example, 1-(2-amino-5-arylthiazol-4-yl)ethanone derivatives can be synthesized via cyclocondensation of α-bromoacetophenones with thiourea derivatives in eco-friendly solvents like polyethylene glycol-400 (PEG-400), achieving yields >70% with short reaction times (2–7 hours) . Characterization typically involves elemental analysis, IR (C=O stretch ~1650–1700 cm⁻¹), and ¹H/¹³C NMR (thiazole protons at δ 7.2–8.5 ppm and acetyl resonance at δ 2.5–2.7 ppm) .

How can density functional theory (DFT) be applied to analyze the electronic properties of this compound?

Advanced Research Focus

DFT studies using hybrid functionals (e.g., B3LYP) are critical for modeling the compound’s electronic structure. For instance, exact-exchange terms in functionals improve accuracy in predicting thermochemical properties (e.g., ionization potentials, atomization energies) with deviations <2.4 kcal/mol . Key parameters include HOMO-LUMO gaps (indicative of reactivity) and Mulliken charges on the thiazole ring’s nitrogen atoms, which influence intermolecular interactions . Computational workflows should validate results against experimental spectral data to resolve discrepancies in electron density distributions .

What methodologies are recommended for resolving contradictions in biological activity data across studies?

Advanced Research Focus

Discrepancies in reported bioactivities (e.g., antifungal vs. anticancer effects) often arise from structural modifications or assay conditions. For example, 1-(4-chlorophenyl)thiazol-2-yl derivatives show variable anticancer activity depending on substituent positions (para vs. meta), as demonstrated in MTT assays using human cancer cell lines . To address contradictions:

- Perform dose-response curves (IC₅₀ values) under standardized conditions (e.g., 48–72 hr incubations).

- Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinities to targets like tubulin or kinases .

- Validate via SAR studies, comparing electron-withdrawing (e.g., nitro) and electron-donating (e.g., methoxy) groups .

How should researchers design experiments to minimize byproduct formation during thiazole ring functionalization?

Basic Research Focus

Byproducts such as bis-thiazole adducts can form during alkylation or Schiff base synthesis. Mitigation strategies include:

- Solvent optimization : Use PEG-400 to enhance reaction homogeneity and reduce side reactions .

- Stoichiometric control : Maintain a 1:1 molar ratio of α-bromoacetophenone to thiourea derivatives to prevent over-alkylation .

- Temperature modulation : Reflux in dry benzene at 80°C minimizes decomposition of reactive intermediates .

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential .

What safety protocols are critical when handling this compound derivatives in the laboratory?

Basic Research Focus

Safety measures align with hazardous compound guidelines:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., H₂S during thiazole synthesis) .

- Waste disposal : Segregate halogenated waste (e.g., 4-chlorophenyl derivatives) for incineration or licensed treatment facilities .

How can researchers validate the structural integrity of this compound derivatives post-synthesis?

Basic Research Focus

Multi-technique characterization is required:

- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 396 [M+1] for fluorophenyl derivatives) .

- ¹H NMR analysis : Identify coupling patterns (e.g., thiazole C5-H as a singlet at δ 7.0–7.2 ppm) .

- X-ray crystallography : Resolve ambiguities in regiochemistry for complex derivatives (e.g., piperazin-1-yl substituents) .

What advanced techniques are used to study the antifungal mechanisms of thiazole derivatives?

Advanced Research Focus

Mechanistic studies combine in vitro and in silico approaches:

- Time-kill assays : Monitor fungal growth inhibition (e.g., Candida albicans) at MIC concentrations .

- ROS detection : Use fluorogenic probes (e.g., DCFH-DA) to quantify oxidative stress induction .

- Proteomics : Compare protein expression profiles in treated vs. untreated pathogens via 2D gel electrophoresis .

How do substituents on the thiazole ring influence the compound’s pharmacokinetic properties?

Advanced Research Focus

Lipophilicity (logP) and bioavailability are modulated by substituents:

- Electron-withdrawing groups (e.g., -NO₂): Increase metabolic stability but reduce solubility (clogP ~2.5) .

- Hydrophilic groups (e.g., -OH): Enhance aqueous solubility (clogP ~1.2) but may shorten half-life due to glucuronidation .

In silico ADMET tools (e.g., SwissADME) predict BBB permeability and CYP450 interactions for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。